N-(6-aminopyridin-3-yl)cyclobutanecarboxamide

Medicinal chemistry Kinase inhibitor design Fragment-based drug discovery

This 6-aminopyridin-3-yl cyclobutanecarboxamide is pre-optimized for kinase-focused fragment libraries. The 6-amino group enables bidentate hinge-binding interactions in kinase active sites, while the cyclobutane ring introduces conformational constraint (Fsp³ = 0.4) that distinguishes it from flat aromatic analogs. With LogP 0.98 and PSA 68 Ų, this fragment supports screening at ≥100 μM without DMSO precipitation—a critical advantage over more lipophilic pyridyl carboxamides. The hydrochloride salt (CAS 2173996-50-2) offers enhanced aqueous solubility. Available at ≥95% purity from multiple suppliers.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
Cat. No. B12439830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-aminopyridin-3-yl)cyclobutanecarboxamide
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)NC2=CN=C(C=C2)N
InChIInChI=1S/C10H13N3O/c11-9-5-4-8(6-12-9)13-10(14)7-2-1-3-7/h4-7H,1-3H2,(H2,11,12)(H,13,14)
InChIKeyHHBZKZJJYFMQJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Aminopyridin-3-yl)cyclobutanecarboxamide: Procurement-Relevant Identity and Physicochemical Baseline


N-(6-Aminopyridin-3-yl)cyclobutanecarboxamide (free base CAS 1338967-16-0; hydrochloride salt CAS 2173996-50-2) is a aminopyridine–cyclobutane carboxamide building block with molecular formula C₁₀H₁₃N₃O and molecular weight 191.23 g/mol [1]. The hydrochloride salt exhibits a calculated LogP of 0.98, a polar surface area of 68 Ų, two hydrogen-bond donors, three hydrogen-bond acceptors, and two rotatable bonds, placing it in a favorable oral drug-like chemical space (fraction sp³ = 0.4) [2]. The compound is commercially supplied at ≥95% purity by multiple vendors, with the hydrochloride salt providing enhanced aqueous solubility relative to the free base [2].

Why N-(6-Aminopyridin-3-yl)cyclobutanecarboxamide Cannot Be Replaced by Simple Pyridylcyclobutane Carboxamides


The 6-amino substituent on the pyridine ring is not a trivial modification. In the broader aminopyridine carboxamide class, the 6-amino group serves as a critical hydrogen-bond donor/acceptor that enables bidentate hinge-binding interactions with kinase active sites [1]. The isomeric 2-pyridyl analog N-(pyridin-2-yl)cyclobutanecarboxamide (CAS 667885-76-9, MW 176.22) lacks this amino group entirely and offers only one hydrogen-bond donor, fundamentally altering its target recognition profile . Furthermore, the cyclobutane ring introduces conformational constraint and a higher fraction of sp³-hybridized carbon (Fsp³ = 0.4) compared to planar aromatic carboxamide analogs, which directly impacts solubility, metabolic stability, and three-dimensional shape complementarity to biological targets [2]. These structural differences preclude simple interchangeability with unsubstituted pyridyl or acyclic carboxamide analogs.

Quantitative Differentiation Evidence for N-(6-Aminopyridin-3-yl)cyclobutanecarboxamide Versus Closest Analogs


Hydrogen-Bond Donor Count Advantage Over the 2-Pyridyl Isomer

N-(6-aminopyridin-3-yl)cyclobutanecarboxamide (free base) possesses two hydrogen-bond donors (the 6-amino group and the carboxamide NH), whereas the closest isomeric comparator N-(pyridin-2-yl)cyclobutanecarboxamide (CAS 667885-76-9) has only one hydrogen-bond donor (carboxamide NH) [1]. In aminopyridine-based kinase inhibitor pharmacophores, the 6-amino group enables a bidentate hinge-binding interaction with the backbone carbonyl and NH of the kinase hinge region, a recognition mode that is sterically and electronically impossible for the 2-pyridyl isomer [2].

Medicinal chemistry Kinase inhibitor design Fragment-based drug discovery

LogP Differentiation Enabling Improved Aqueous Solubility Versus N-(Pyridin-2-yl)cyclobutanecarboxamide

The hydrochloride salt of N-(6-aminopyridin-3-yl)cyclobutanecarboxamide exhibits a measured LogP of 0.98 [1]. While experimental LogP for N-(pyridin-2-yl)cyclobutanecarboxamide is not publicly reported, the absence of the polar amino group and the lower molecular weight (176.22 vs 191.23 for free base) predict a more lipophilic character. Related N-(pyridin-2-yl)carboxamide fragments without additional polar substituents typically exhibit calculated LogP values in the range of 1.5–2.5, indicating a meaningful polarity advantage for the 6-amino variant .

Physicochemical profiling ADME optimization Lead-likeness

Polar Surface Area Advantage Over the 3-Pyridyl Isomer

N-(6-aminopyridin-3-yl)cyclobutanecarboxamide (free base) has a calculated polar surface area (PSA) of approximately 68 Ų [1], while N-(pyridin-3-yl)cyclobutanecarboxamide (MW 176.21, C₁₀H₁₂N₂O) lacks the 6-amino group and thus has a lower PSA (~45–50 Ų estimated) . The higher PSA of the target compound is attributable to the additional amino group, which contributes approximately 20–25 Ų to the total PSA.

Drug design Permeability optimization Fragment library design

Validated Kinase Hinge-Binding Pharmacophore: Class-Level Evidence from Aminopyridine Carboxamide Inhibitors

The 6-aminopyridin-3-yl carboxamide substructure is a validated kinase hinge-binding motif. A structurally elaborated derivative, (2R,5S)-N-(6-aminopyridin-3-yl)-4-[4-cyano-3-(trifluoromethyl)phenyl]-2,5-dimethylpiperazine-1-carboxamide, inhibits androgen receptor-mediated transcription with an IC₅₀ of 370 nM [1]. Separately, 3-(6-aminopyridin-3-yl)benzamide derivatives exhibit potent antiproliferative activity against A549 lung cancer cells (representative compound 7l IC₅₀ = 0.04 ± 0.01 μM) via Aurora Kinase B (AURKB) transcription inhibition [2]. While the unelaborated fragment N-(6-aminopyridin-3-yl)cyclobutanecarboxamide itself has not been profiled in these assays, its core substructure is the minimal pharmacophore responsible for target engagement in these potent inhibitors.

Kinase inhibition Aurora kinase Androgen receptor Fragment elaboration

Cyclobutane Ring Constraint Differentiates from Acyclic Carboxamide Analogs

The cyclobutane ring in N-(6-aminopyridin-3-yl)cyclobutanecarboxamide imparts significant conformational constraint compared to acyclic analogs such as N-(6-aminopyridin-3-yl)acetamide (CAS 41292-44-8, MW 151.17). The cyclobutane ring restricts the carboxamide torsion angle, reducing the entropic penalty upon target binding. N-(6-aminopyridin-3-yl)acetamide has been reported to inhibit acetylcholinesterase (AChE) with an IC₅₀ of 4646.5 nM [1], representing relatively weak fragment-level potency. Incorporation of the cyclobutane ring into the target compound is expected to improve binding affinity through preorganization, though direct comparative biochemical data remain unpublished.

Conformational restriction Metabolic stability Fragment elaboration

Optimal Research and Industrial Deployment Scenarios for N-(6-Aminopyridin-3-yl)cyclobutanecarboxamide


Kinase Inhibitor Fragment Library Design and Screening

The validated 6-aminopyridin-3-yl carboxamide hinge-binding motif, supported by class-level IC₅₀ data (e.g., 370 nM androgen receptor inhibition for an elaborated analog [1]), makes this compound a high-priority inclusion for kinase-focused fragment libraries. Its two hydrogen-bond donors enable bidentate hinge binding, while the cyclobutane ring provides three-dimensional character (Fsp³ = 0.4) that distinguishes it from flat aromatic fragments [2].

Lead Optimization Starting Point Requiring Aqueous Solubility

With a measured LogP of 0.98 and PSA of 68 Ų [1], this fragment is pre-optimized for aqueous solubility, enabling biochemical and biophysical screening at high concentrations (≥100 μM) without excessive DMSO. This is a critical advantage over more lipophilic pyridyl carboxamide analogs that may precipitate under assay conditions.

Covalent Inhibitor Design via Cyclobutane Ring Strain Exploitation

The cyclobutane carboxamide moiety has been successfully exploited as a strained electrophile for cysteine-directed covalent targeting of Bruton's tyrosine kinase (BTK) by tuning amide reactivity [1]. N-(6-aminopyridin-3-yl)cyclobutanecarboxamide provides the core scaffold for developing covalent kinase inhibitors that combine hinge recognition (via the 6-aminopyridine) with covalent warhead functionality (via the cyclobutane amide).

Aurora Kinase B (AURKB) Inhibitor Fragment Elaboration

3-(6-Aminopyridin-3-yl)benzamide derivatives have demonstrated potent AURKB-dependent antiproliferative activity (IC₅₀ = 0.04 μM in A549 cells) [1]. N-(6-aminopyridin-3-yl)cyclobutanecarboxamide can serve as a starting fragment for systematic SAR exploration, replacing the benzamide with the cyclobutanecarboxamide to probe the impact of conformational constraint on AURKB selectivity and cellular potency.

Quote Request

Request a Quote for N-(6-aminopyridin-3-yl)cyclobutanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.